2-(2-bromophenyl)-1,3-thiazole-4-carboxylic acid
Overview
Description
2-(2-bromophenyl)-1,3-thiazole-4-carboxylic acid is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure. This particular compound is characterized by the presence of a bromine atom attached to the phenyl ring, which is further connected to the thiazole ring at the second position. The carboxylic acid group is attached to the fourth position of the thiazole ring. This unique structure imparts specific chemical and biological properties to the compound, making it of interest in various fields of research and industry .
Mechanism of Action
Target of Action
Thiazole derivatives have been found in many potent biologically active compounds, such as antimicrobial, antiretroviral, antifungal, and antineoplastic drugs .
Mode of Action
For instance, some thiazole derivatives bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .
Biochemical Pathways
Thiazole derivatives have been associated with a variety of biochemical pathways due to their diverse biological activities .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the bioavailability of 2-(2-Bromophenyl)thiazole-4-carboxylic acid.
Result of Action
Thiazole derivatives have been associated with a variety of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Biochemical Analysis
Biochemical Properties
2-(2-Bromophenyl)thiazole-4-carboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, thiazole derivatives, including 2-(2-Bromophenyl)thiazole-4-carboxylic acid, have been shown to exhibit antimicrobial, antifungal, and antitumor activities . The interactions of this compound with enzymes such as topoisomerase II can lead to DNA double-strand breaks, which are crucial for its antitumor effects .
Cellular Effects
2-(2-Bromophenyl)thiazole-4-carboxylic acid influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, thiazole derivatives can induce cell cycle arrest and apoptosis in cancer cells, thereby inhibiting tumor growth . Additionally, this compound can modulate the activity of neurotransmitters, impacting neuronal function and potentially offering neuroprotective effects .
Molecular Mechanism
The molecular mechanism of 2-(2-Bromophenyl)thiazole-4-carboxylic acid involves its binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. For instance, the compound’s interaction with topoisomerase II results in the inhibition of DNA replication and transcription, ultimately causing cell death in cancer cells . This mechanism highlights its potential as an antitumor agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(2-Bromophenyl)thiazole-4-carboxylic acid can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that thiazole derivatives can maintain their biological activity over extended periods, making them suitable for long-term therapeutic applications
Dosage Effects in Animal Models
The effects of 2-(2-Bromophenyl)thiazole-4-carboxylic acid vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as tumor inhibition and neuroprotection . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Determining the optimal dosage is essential for maximizing therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
2-(2-Bromophenyl)thiazole-4-carboxylic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and elimination from the body. The compound’s metabolism can affect metabolic flux and metabolite levels, influencing its overall pharmacokinetic and pharmacodynamic properties . Understanding these pathways is crucial for optimizing its therapeutic use.
Transport and Distribution
The transport and distribution of 2-(2-Bromophenyl)thiazole-4-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in target tissues . For instance, the compound’s ability to cross the blood-brain barrier can enhance its neuroprotective effects .
Subcellular Localization
2-(2-Bromophenyl)thiazole-4-carboxylic acid exhibits specific subcellular localization, which can affect its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles within the cell . This localization is essential for its interaction with target biomolecules and the subsequent biochemical effects.
Preparation Methods
The synthesis of 2-(2-bromophenyl)-1,3-thiazole-4-carboxylic acid typically involves the reaction of 2-bromobenzaldehyde with thiosemicarbazide to form the corresponding thiazole derivative. This intermediate is then subjected to oxidation to yield the desired carboxylic acid. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like iodine or acetic acid . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity of the final product.
Chemical Reactions Analysis
2-(2-bromophenyl)-1,3-thiazole-4-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other functional groups using reagents like organometallic compounds or halogen exchange reactions.
Oxidation and Reduction: The thiazole ring can undergo oxidation to form sulfoxides or sulfones, while reduction reactions can lead to the formation of thiazolidines.
Coupling Reactions: The carboxylic acid group can participate in coupling reactions such as amide bond formation or esterification.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(2-bromophenyl)-1,3-thiazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives, which are of interest due to their diverse biological activities.
Biology: The compound is studied for its potential antimicrobial, antifungal, and antiviral properties.
Medicine: Research is ongoing to explore its potential as an anticancer agent. The compound’s ability to interact with specific molecular targets makes it a candidate for drug development.
Comparison with Similar Compounds
2-(2-bromophenyl)-1,3-thiazole-4-carboxylic acid can be compared with other thiazole derivatives such as:
2-(4-Chlorophenyl)thiazole-4-carboxylic acid: Similar in structure but with a chlorine atom instead of bromine, this compound may exhibit different reactivity and biological activity.
2-(2-Methylphenyl)thiazole-4-carboxylic acid: The presence of a methyl group instead of bromine can lead to variations in the compound’s chemical properties and applications.
2-(2-Fluorophenyl)thiazole-4-carboxylic acid:
The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical behavior and biological activity, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-(2-bromophenyl)-1,3-thiazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrNO2S/c11-7-4-2-1-3-6(7)9-12-8(5-15-9)10(13)14/h1-5H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVYCBOMUAAYYML-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=CS2)C(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90655503 | |
Record name | 2-(2-Bromophenyl)-1,3-thiazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90655503 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
955400-49-4 | |
Record name | 2-(2-Bromophenyl)-1,3-thiazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90655503 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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